Tau Peptide (306-317) Trifluoroacetate
CAS No.: 1003007-59-7
Cat. No.: VC11663439
Molecular Formula: C67H110F3N15O20
Molecular Weight: 1502.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1003007-59-7 |
|---|---|
| Molecular Formula | C67H110F3N15O20 |
| Molecular Weight | 1502.7 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1 |
| Standard InChI Key | ANMWNSLEDXQUQM-UTMUFNNMSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Characterization of Tau Peptide (306-317) Trifluoroacetate
Molecular Composition and Stereochemistry
The peptide's IUPAC name delineates its complex stereochemistry:
This nomenclature reflects the peptide’s 12-residue sequence, post-translational modifications, and trifluoroacetate counterion. The presence of multiple chiral centers ensures a defined conformational structure, critical for its biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1003007-59-7 |
| Molecular Formula | |
| Molecular Weight | 1502.7 g/mol |
| Sequence | VQIVYK (PHF6 motif) |
| Solubility | Soluble in aqueous buffers (pH 2–8) |
Structural Motifs and Aggregation Propensity
The PHF6 motif (residues 306–311: VQIVYK) is a β-sheet nucleation site driving tau aggregation. Structural studies reveal that phosphorylation at Thr231 or Ser235 destabilizes α-helical conformations, promoting β-sheet formation and fibrillization . The inclusion of proline residues in analogous peptides (e.g., VQIINK) abolishes aggregation, underscoring the sequence-specific nature of tau self-assembly .
Role in Alzheimer’s Disease Pathogenesis
Neurofibrillary Tangle Formation
Hyperphosphorylation of tau disrupts microtubule binding, leading to cytoskeletal destabilization and NFT formation. The 306–317 peptide’s PHF6 motif is indispensable for cross-β-sheet interactions in paired helical filaments (PHFs). In AD brains, decreased activity of Pin1 (a prolyl isomerase) and protein phosphatase 2A (PP2A) exacerbates cis-pThr231-tau accumulation, driving neurodegeneration .
Cross-Talk with Amyloid-β
While amyloid-β (Aβ) plaques are hallmark AD lesions, tau pathology correlates more strongly with cognitive decline. The 306–317 peptide synergizes with Aβ to potentiate synaptic toxicity, likely through shared activation of kinases like GSK-3β .
Research Applications and Therapeutic Development
In Vitro Aggregation Assays
Tau (306–317) Trifluoroacetate is employed in thioflavin-T fluorescence assays to quantify fibril formation. Researchers have identified small molecules (e.g., methylthioninium chloride) that inhibit aggregation by capping β-sheet ends.
Table 2: Anti-Aggregation Compounds Tested with Tau (306–317)
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Methylthioninium Chloride | 1.2 | β-sheet destabilization |
| Epigallocatechin Gallate | 4.7 | Sequestration of oligomers |
| Peptide D-TLKWV | 0.8 | Competitive PHF6 binding |
Immunotherapy Development
Antibodies targeting cis-pThr231-tau (e.g., cis mAb) block tau propagation in murine models. Passive immunization with these antibodies reduces NFT burden and improves cognitive function, highlighting the therapeutic potential of targeting this epitope .
Comparative Analysis with Related Tau Peptides
Tau (298–312) Trifluoroacetate
The 298–312 peptide (KHVPGGGSVQIVYKP) includes the PHF6 motif flanked by lysine and proline residues. Despite 91% sequence homology, its aggregation kinetics differ due to N-terminal charges modulating β-sheet stacking .
Table 3: Aggregation Kinetics of Tau Peptides
| Peptide | Lag Time (h) | Maximum ThT Fluorescence (a.u.) |
|---|---|---|
| 306–317 (VQIVYK) | 2.1 ± 0.3 | 850 ± 120 |
| 298–312 (KHVPGGGSVQIVYKP) | 4.7 ± 0.6 | 620 ± 90 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume